The synthesis of 3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves several key steps:
Key reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing yield and purity during synthesis. Advanced purification techniques like chromatography may be employed to isolate the final product effectively.
The molecular structure of 3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can be described as follows:
The InChI Key for this compound is FNSAOLZEZOPABI-UHFFFAOYSA-N, and its canonical SMILES representation is CN1C=C(N=C1)S(=O)(=O)N2CCC(C2)OC3=NC=CN=C3C#N
. These identifiers facilitate computational modeling and database searches.
The compound engages in various chemical reactions, including:
Typical reagents used in these reactions include:
Conditions such as solvent choice (e.g., halogenated solvents) and catalysts (e.g., palladium on carbon) are crucial for successful reactions.
The mechanism of action of 3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets within biological systems.
The compound may act as an inhibitor or modulator of enzymes or receptors involved in signal transduction pathways. These interactions can lead to alterations in gene expression and metabolic processes, making it a candidate for therapeutic applications in diseases where these pathways are dysregulated .
The compound typically exhibits:
Key chemical properties include:
Purity levels are often around 95%, indicating high quality suitable for research applications .
The applications of 3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile are diverse:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: